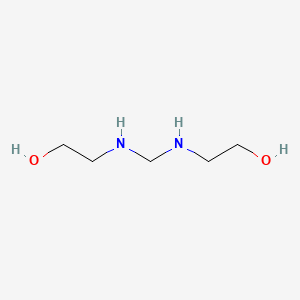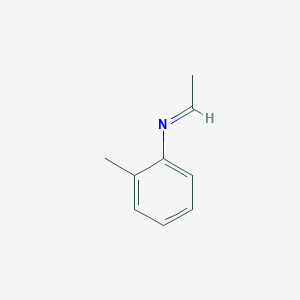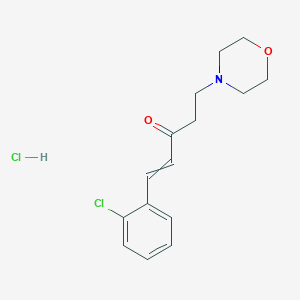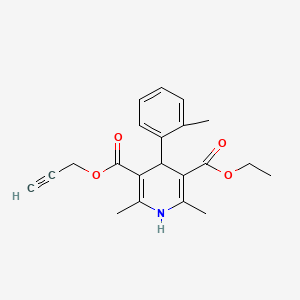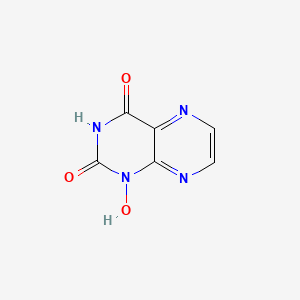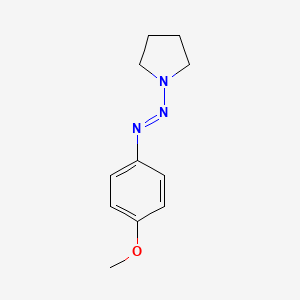
1-((4-Methoxyphenyl)diazenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Methoxyphenyl)diazenyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a diazenyl group, which is further connected to a methoxyphenyl group
Métodos De Preparación
The synthesis of 1-((4-Methoxyphenyl)diazenyl)pyrrolidine typically involves the reaction of 4-methoxyaniline with pyrrolidine in the presence of a diazotization reagent. The reaction conditions often include an acidic medium to facilitate the formation of the diazonium salt, which then reacts with pyrrolidine to form the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.
Análisis De Reacciones Químicas
1-((4-Methoxyphenyl)diazenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the diazenyl group to an amine, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include acidic or basic media, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-((4-Methoxyphenyl)diazenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable diazenyl group.
Mecanismo De Acción
The mechanism of action of 1-((4-Methoxyphenyl)diazenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
1-((4-Methoxyphenyl)diazenyl)pyrrolidine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)pyrrolidine: Lacks the diazenyl group, resulting in different chemical and biological properties.
4-Methoxyphenylhydrazine: Contains a hydrazine group instead of a pyrrolidine ring, leading to distinct reactivity and applications.
4-Methoxyphenylazo compounds: Similar in structure but may have different substituents on the phenyl ring, affecting their properties and uses.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and diazenyl group, which imparts specific chemical reactivity and potential biological activities.
Propiedades
Número CAS |
36651-93-1 |
|---|---|
Fórmula molecular |
C11H15N3O |
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-pyrrolidin-1-yldiazene |
InChI |
InChI=1S/C11H15N3O/c1-15-11-6-4-10(5-7-11)12-13-14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3 |
Clave InChI |
MUGWKDATFDQVFX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=NN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


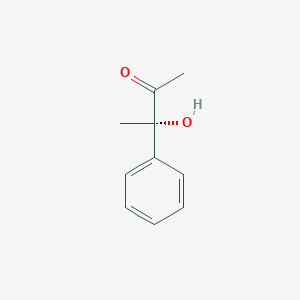

propanedioate](/img/structure/B14673634.png)
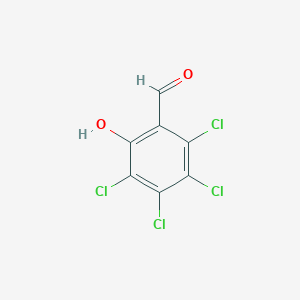
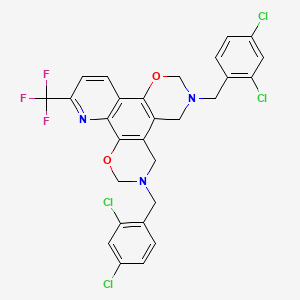
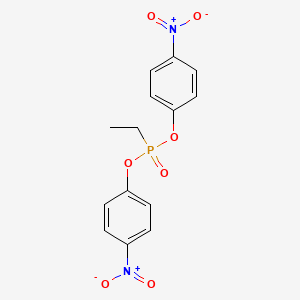
![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)
